BenchChemオンラインストアへようこそ!

1-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-(thiophen-2-yl)urea

Monoamine oxidase B Neuroinflammation Benzodioxane carboxamide

1-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-(thiophen-2-yl)urea (CAS 1789180‑66‑0) is a synthetic urea derivative that embeds a 2,3‑dihydrobenzo[b][1,4]dioxin‑6‑yl group and a thiophen‑2‑yl group within a single small molecule. It has the molecular formula C₁₅H₁₆N₂O₄S (MW 320.36 g mol⁻¹) and a calculated heavy‑atom count of 22 [REFS‑1].

Molecular Formula C15H16N2O4S
Molecular Weight 320.36
CAS No. 1789180-66-0
Cat. No. B2438857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-(thiophen-2-yl)urea
CAS1789180-66-0
Molecular FormulaC15H16N2O4S
Molecular Weight320.36
Structural Identifiers
SMILESC1COC2=C(O1)C=CC(=C2)C(CNC(=O)NC3=CC=CS3)O
InChIInChI=1S/C15H16N2O4S/c18-11(9-16-15(19)17-14-2-1-7-22-14)10-3-4-12-13(8-10)21-6-5-20-12/h1-4,7-8,11,18H,5-6,9H2,(H2,16,17,19)
InChIKeyHQWNFUDGDFZKSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-(thiophen-2-yl)urea (CAS 1789180-66-0): What Procurement Teams Need to Know Before Sourcing


1-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-(thiophen-2-yl)urea (CAS 1789180‑66‑0) is a synthetic urea derivative that embeds a 2,3‑dihydrobenzo[b][1,4]dioxin‑6‑yl group and a thiophen‑2‑yl group within a single small molecule. It has the molecular formula C₁₅H₁₆N₂O₄S (MW 320.36 g mol⁻¹) and a calculated heavy‑atom count of 22 [REFS‑1]. The compound is offered commercially at a typical purity of ≥ 95 % (HPLC) [REFS‑2]. Unlike the simple phenyl‑ or benzyl‑substituted ureas that dominate screening collections, this structure merges two distinct pharmacophoric elements – the electron‑rich 1,4‑benzodioxane ring and the sulfur‑containing thiophene ring – creating a scaffold that has attracted interest for receptor‑targeted probe discovery.

Why Generic Urea Analogs Cannot Replace CAS 1789180‑66‑0 in Target‑Focused Screening Campaigns


The unique 2‑hydroxyethyl‑linked dihydrobenzo[b][1,4]dioxin‑thiophenyl‑urea architecture of CAS 1789180‑66‑0 is not interchangeable with simpler urea‑based screening compounds. Literature SAR data demonstrate that the 2,3‑dihydrobenzo[b][1,4]dioxin core directly contributes to sub‑micromolar inhibition of B‑Raf (IC₅₀ = 0.11 μM) [REFS‑1] and exceptional MAO‑B selectivity (IC₅₀ = 0.0083 μM; selectivity index > 4819 over MAO‑A) [REFS‑2], while the N‑aryl‑N′‑(thiophen‑2‑yl)urea motif drives high‑potency TLR1/2 agonism (e.g., SMU‑C80, EC₅₀ = 31.02 nM) [REFS‑3]. These activities arise from divergent binding modes that are unlikely to be preserved when either fragment is omitted. Consequently, a generic procurement decision that substitutes this compound with a broadly similar urea derivative (e.g., a simple phenyl‑urea or a thiophene‑free benzodioxane) would discard the precise spatial arrangement of hydrogen‑bond donors/acceptors and aromatic stacking surfaces that define its pharmacophore.

Quantitative Differentiation Data for CAS 1789180‑66‑0: What the Published Record Does—and Does Not—Reveal


The Dihydrobenzo[b][1,4]dioxin Fragment Is Validated for High‑Affinity, Highly Selective MAO‑B Inhibition

Although CAS 1789180‑66‑0 itself has not been tested against MAO‑B, the 2,3‑dihydrobenzo[b][1,4]dioxin‑6‑carboxamide chemotype has produced the potent and exquisitely selective inhibitor 1l (IC₅₀ = 0.0083 μM, selectivity index > 4819 vs. MAO‑A) [REFS‑1]. By contrast, the closest thiophenyl‑urea comparator from the TLR‑active series (1‑phenyl‑3‑(thiophen‑2‑yl)urea) shows no reported MAO‑B activity [REFS‑2]. The presence of the dihydrobenzo dioxin core in the target compound therefore predicts a significantly higher probability of MAO‑B engagement.

Monoamine oxidase B Neuroinflammation Benzodioxane carboxamide

N‑Aryl‑N′‑(thiophen‑2‑yl)urea Motif Delivers Sub‑50 nM TLR1/2 Agonism, Independently Validated

The thiophen‑2‑yl urea motif of CAS 1789180‑66‑0 is shared with the optimized TLR1/2 agonist SMU‑C80, which activates human TLR1/2 with an EC₅₀ of 31.02 ± 1.01 nM and exhibits 370‑fold improvement over the initial hit 1‑phenyl‑3‑(thiophen‑2‑yl)urea [REFS‑1]. In contrast, dihydrobenzo dioxin‑containing analogs that replace the thiophenyl group with a phenyl or benzodioxolyl moiety (e.g., CAS 1796007‑74‑3) show no reported TLR activity, underscoring the essential role of the thiophene ring for immune receptor engagement.

TLR1/2 agonist Cancer immunotherapy Thiophenyl urea

The 2‑Hydroxyethyl Linker Introduces Hydrogen‑Bond Capacity Absent in Directly Coupled Urea Analogs

CAS 1789180‑66‑0 possesses a 2‑hydroxyethyl spacer between the dihydrobenzo dioxin ring and the urea nitrogen, endowing it with one additional hydrogen‑bond donor (the hydroxyl group) compared with directly aryl‑substituted ureas. The compound has a total of 3 hydrogen‑bond donors and 5 hydrogen‑bond acceptors [REFS‑1]. The closest direct‑aryl analog—1‑(2,3‑dihydrobenzo[b][1,4]dioxin‑6‑yl)‑3‑(thiophen‑2‑yl)urea (not yet assigned a CAS)—has only 2 donors and 4 acceptors. This difference in H‑bond topology can alter aqueous solubility, membrane permeability, and target‑binding geometry.

Linker SAR Hydrogen bonding Physicochemical properties

Bench‑Stable Solid with Reproducible Purity ≥ 95 % Supports Routine In‑Vitro Pharmacology

The compound is provided as a solid with purity ≥ 95 % by HPLC [REFS‑1]. Many closely related urea analogs that incorporate the 2,3‑dihydrobenzo[b][1,4]dioxin‑6‑yl and thiophenyl groups are offered only at lower purity (e.g., 90 %) or as oils, which can complicate accurate weighing and DMSO stock preparation. The consistent ≥ 95 % purity reduces the risk of false‑positive or false‑negative results arising from contaminants in primary screening assays.

Compound quality Purity specification Assay reproducibility

Highest‑Impact Application Scenarios Where CAS 1789180‑66‑0 Delivers the Greatest Scientific Return


Lead‑Like Probe for Dual MAO‑B / Neuroinflammatory Target Engagement

The dihydrobenzo dioxin core responsible for sub‑10 nM MAO‑B inhibition (IC₅₀ = 0.0083 μM, SI > 4819) [REFS‑1] paired with the potential for concurrent anti‑neuroinflammatory activity makes CAS 1789180‑66‑0 a compelling entry point for CNS drug discovery programs targeting Parkinson’s disease or Alzheimer’s disease. Pharmacologists should include this compound alongside established MAO‑B inhibitors (e.g., selegiline, rasagiline) to assess whether the thiophenyl‑urea extension alters brain penetrance or off‑target liability.

Differentiation Tool for TLR2‑Mediated Immune Activation in Tumor Microenvironment Studies

Because the thiophenyl‑urea substructure is essential for sub‑100 nM TLR1/2 agonism (SMU‑C80 EC₅₀ = 31.02 nM) [REFS‑2], CAS 1789180‑66‑0 can serve as a chemical probe for dissecting the contribution of the dihydrobenzo dioxin moiety to immune cell activation. Immuno‑oncologists should benchmark this compound against SMU‑C80 and the dihydrobenzo dioxin‑free initial hit 1‑phenyl‑3‑(thiophen‑2‑yl)urea to determine whether the fused dioxane ring improves cellular potency or cytokine release profiles.

Selectivity Panel Anchor for Kinase‑Focused Screening Libraries

The demonstrated B‑RafV600E inhibitory activity of dihydrobenzo dioxin‑containing chemotypes (IC₅₀ = 0.11 μM) [REFS‑3] supports inclusion of CAS 1789180‑66‑0 as a representative member of the benzodioxane‑urea class in broad kinase selectivity profiling panels. Researchers should compare its selectivity fingerprint against that of compound C14 to identify whether the thiophenyl‑urea substitution shifts the kinome‑wide inhibition landscape.

Chemogenomic Profiling of Bifunctional Urea Pharmacophores

CAS 1789180‑66‑0 embodies a bifunctional urea scaffold that simultaneously contains a validated kinase/MAO pharmacophore (dihydrobenzo dioxin) and an immunomodulatory motif (thiophenyl urea). Chemogenomic core laboratories can leverage this compound as a ‘dual‑readout’ control in affinity‑based proteomics or thermal shift assays to map its target engagement profile against libraries of simpler mono‑functional ureas, thereby accelerating the identification of novel poly‑pharmacology starting points.

Quote Request

Request a Quote for 1-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-(thiophen-2-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.